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molecular formula C10H16N4 B080015 2,2'-Azobis(2-methylbutyronitrile) CAS No. 13472-08-7

2,2'-Azobis(2-methylbutyronitrile)

Cat. No. B080015
M. Wt: 192.26 g/mol
InChI Key: AVTLBBWTUPQRAY-UHFFFAOYSA-N
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Patent
US04546174

Procedure details

The resulting aqueous dispersion of N,N-dichloro-2-amino-2-methylbutanenitrile was adjusted to pH7 by the addition of caustic soda and 3 ml of "Arquad 16-29%" surfactant added. After addition of a further 2.2 equivalents of caustic soda, 16.8 gm of 2-amino-2-methylbutanenitrile were added slowly over 60 minutes whilst maintaining the temperature at 20° C. The resulting suspension was filtered, washed and dried to yield 28.6 gm of the title compound (yield 84.2%).
[Compound]
Name
N,N-dichloro-2-amino-2-methylbutanenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.8 g
Type
reactant
Reaction Step Two
Yield
84.2%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH2:3][C:4]([CH3:9])([CH2:7][CH3:8])[C:5]#[N:6]>CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]>[N:3]([C:4]([CH3:9])([CH2:7][CH3:8])[C:5]#[N:6])=[N:3][C:4]([CH3:9])([CH2:7][CH3:8])[C:5]#[N:6] |f:0.1,3.4|

Inputs

Step One
Name
N,N-dichloro-2-amino-2-methylbutanenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
16.8 g
Type
reactant
Smiles
NC(C#N)(CC)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
ADDITION
Type
ADDITION
Details
were added slowly over 60 minutes
Duration
60 min
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N(=NC(C#N)(CC)C)C(C#N)(CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 28.6 g
YIELD: PERCENTYIELD 84.2%
YIELD: CALCULATEDPERCENTYIELD 173.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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